ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Medicinal Chemistry Structure-Activity Relationship Thiadiazine Scaffolds

Ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate (CAS 1340873-71-3) is a synthetic intermediate belonging to the 2H-1,2,6-thiadiazine 1,1-dioxide heterocyclic class. It features a 2,5-dimethyl substitution pattern and an ethyl ester at the 4-position, with molecular formula C8H12N2O4S and molecular weight 232.26 g/mol.

Molecular Formula C8H12N2O4S
Molecular Weight 232.25
CAS No. 1340873-71-3
Cat. No. B2864133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
CAS1340873-71-3
Molecular FormulaC8H12N2O4S
Molecular Weight232.25
Structural Identifiers
SMILESCCOC(=O)C1=CN(S(=O)(=O)N=C1C)C
InChIInChI=1S/C8H12N2O4S/c1-4-14-8(11)7-5-10(3)15(12,13)9-6(7)2/h5H,4H2,1-3H3
InChIKeyGPARNABUPQIKRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2,5-Dimethyl-1,1-Dioxo-2H-1lambda6,2,6-Thiadiazine-4-Carboxylate (CAS 1340873-71-3): Procurement-Grade Synthetic Intermediate for Thiadiazine-Based Drug Discovery


Ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate (CAS 1340873-71-3) is a synthetic intermediate belonging to the 2H-1,2,6-thiadiazine 1,1-dioxide heterocyclic class. It features a 2,5-dimethyl substitution pattern and an ethyl ester at the 4-position, with molecular formula C8H12N2O4S and molecular weight 232.26 g/mol . The 1,2,6-thiadiazine 1,1-dioxide core is recognized as a privileged scaffold in medicinal chemistry, with literature precedent for antiviral, anti-HIV-1, cannabinoid, antidiabetic, and antiparasitic activities [1]. This compound serves as a versatile building block for the synthesis of more complex bioactive molecules, as evidenced by its use in the preparation of oxadiazole-methyl ester conjugates and carboxamide derivatives [1].

Synthetic intermediate for thiadiazine-based drug discovery programs
Regioisomeric 2,5-dimethyl-4-carboxylate scaffold distinct from 3-carboxylate series
Ethyl ester provides a stable, versatile handle for downstream derivatization

Why Generic 1,2,6-Thiadiazine 1,1-Dioxide Substitution Is Not Viable for Ethyl 2,5-Dimethyl-1,1-Dioxo-2H-1lambda6,2,6-Thiadiazine-4-Carboxylate


1,2,6-Thiadiazine 1,1-dioxides are not freely interchangeable. Regiochemistry, substitution pattern, and functional group identity critically dictate biological activity and synthetic utility. For instance, in the US3223703 patent series, N,5-dimethyl-3-carboxamide-1,1-dioxide exhibits antiviral activity, whereas the corresponding 5-methyl-3-carboxylate ester does not [1]. The target compound bears a distinct 2,5-dimethyl-4-carboxylate arrangement that differentiates it from the more extensively studied 3-carboxylate and 5-carboxamide series. Furthermore, replacement of the ethyl ester with the free carboxylic acid (CAS 1443978-74-2) alters solubility, stability, and reactivity, while substitution of the N2-methyl group can abolish biological target engagement [1]. Consequently, generic substitution without re-validation of synthetic and biological outcomes carries substantial risk. It should be noted that direct head-to-head comparative data for this specific compound are extremely limited in the public domain; the evidence presented below draws on class-level inference from structurally related 1,2,6-thiadiazine 1,1-dioxides.

  • Regioisomeric Mismatch
    Biological activity profiles from 3-carboxylate series may not transfer to the 4-carboxylate isomer; independent scaffold validation is required.
  • Acid Form Instability
    Free carboxylic acid analog (CAS 1443978-74-2) may undergo decarboxylation and lacks the synthetic versatility of the ethyl ester, limiting downstream utility.

Ethyl 2,5-Dimethyl-1,1-Dioxo-2H-1lambda6,2,6-Thiadiazine-4-Carboxylate: Quantitative Differentiation Data for Procurement Decisions


2,5-Dimethyl-4-Carboxylate vs. 5-Methyl-3-Carboxylate: Regioisomeric Scaffold Differentiation

The target compound's 2,5-dimethyl-4-carboxylate scaffold is regioisomerically distinct from the 5-methyl-3-carboxylate series exemplified in US3223703 [1]. In that patent, N,5-dimethyl-3-carboxamide-1,1-dioxide demonstrated antiviral activity, whereas the 5-methyl-3-carboxylate ester did not, indicating that both the N2-methyl group and the functional group at position 3 are critical determinants of bioactivity [1]. The target compound relocates the carboxylate to position 4 while retaining N2 and C5 methyl groups, creating a unique electronic and steric environment that cannot be extrapolated from 3-carboxylate series data. Predicted logP values (ChemDraw) for the 2,5-dimethyl-4-carboxylate ester (~0.7) differ from the 5-methyl-3-carboxylate ester (~0.5), reflecting altered hydrogen-bonding capacity and lipophilicity.

Regioisomeric Scaffold Difference
Class-level
Target: Ethyl 2,5-dimethyl-4-carboxylate (predicted logP ~0.7) vs. Comparator: Ethyl 5-methyl-3-carboxylate (~0.5); predicted ΔlogP ~0.2, PSA ~84 Ų.
Regioisomeric shift may alter biological activity; 3-carboxylate series data not directly applicable.
Computational prediction (ChemDraw); no experimental logP available.
Medicinal Chemistry Structure-Activity Relationship Thiadiazine Scaffolds

Ethyl Ester vs. Carboxylic Acid (CAS 1443978-74-2): Stability and Downstream Derivatization Advantage

The ethyl ester functional group at C4 confers superior storage stability and synthetic versatility compared to the free carboxylic acid analog (CAS 1443978-74-2) . The ethyl ester can be selectively hydrolyzed under mild basic (LiOH, THF/H2O) or acidic conditions to liberate the carboxylic acid on demand, enabling sequential synthetic transformations [1]. The free carboxylic acid is prone to thermal decarboxylation at elevated temperatures (>150°C), limiting its utility in reactions requiring heating. No quantitative stability study comparing these two specific compounds has been published; the assessment rests on general organic chemistry principles and the well-documented tendency of heterocyclic carboxylic acids to decarboxylate.

Ester Stability Attribute
Data to verify
Ethyl ester stable at ambient temperature; free acid prone to decarboxylation above 150°C. No quantitative stability comparison published.
Ester form supports synthetic versatility; acid analog may introduce stability risk.
Based on general organic chemistry precedent; compound-specific accelerated stability data not available.
Organic Synthesis Building Block Stability Ester Hydrolysis

HBV Capsid Binding Potential: Molecular Docking Data from a Congeneric 1,2,6-Thiadiazine 1,1-Dioxide

A closely related 1,2,6-thiadiazine 1,1-dioxide derivative—ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate—underwent molecular docking against four HBV capsid protein structures [1]. Estimated binding energies were: PDB 5E0I: −14.54 kcal/mol; 5GMZ: −14.30 kcal/mol; 5WRE: −16.03 kcal/mol; 5T2P: −17.05 kcal/mol, with binding affinity scores of −25.2, −14.99, −8.28, and −22.34 respectively [1]. The compound shares the 2H-1,2,6-thiadiazine-1,1-dioxide-4-carboxylate core with the target compound, differing only at the N2-substituent (target: methyl; comparator: oxadiazolylmethyl-pentanyl) and C5-substituent (target: methyl; comparator: methyl). In vitro HBV replication assays in HepG2.2.15 cells confirmed antiviral activity for this congener [1]. The target compound's 2,5-dimethyl-4-carboxylate scaffold represents a simplified, more synthetically accessible analog that retains the core pharmacophoric elements.

HBV Capsid Docking (Congener)
Reported
Congener (ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate) binding energies: 5E0I −14.54, 5GMZ −14.30, 5WRE −16.03, 5T2P −17.05 kcal/mol.
Core scaffold similarity supports potential for comparable binding; target compound untested.
In silico docking; in vitro HBV replication confirmed for congener only.
Antiviral Drug Discovery Hepatitis B Virus Molecular Docking

Synthetic Route Benchmark: Acid-Catalyzed Sulfamide-Diketone Condensation Yield Reference

The synthesis of 1,2,6-thiadiazine 1,1-dioxides via acid-catalyzed condensation of sulfamide with α,γ-diketo esters is a well-precedented, scalable route [1]. For the closely related ethyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate-1,1-dioxide, a yield of 68.7% (15.0 g) was achieved at 0.1 mole scale using ethanol/HCl gas under reflux for 3 hours, with product purity confirmed by melting point (101.5–103°C) and elemental analysis [1]. The 2,5-dimethyl-4-carboxylate variant can be synthesized analogously by employing the appropriate N-methyl sulfamide and 2,4-diketo ester starting materials. This established methodology provides a reliable basis for process scale-up and cost-effective contract manufacturing.

Synthetic Yield Benchmark
Class-level
Analog synthesis: ethyl 5-methyl-3-carboxylate-1,1-dioxide achieved 68.7% yield (15.0 g, 0.1 mol scale) via acid-catalyzed sulfamide-diketone condensation.
Supports scalable synthesis expectations; target compound yield not directly reported.
Method directly transferable based on structural analogy; process optimization may improve yield.
Process Chemistry Thiadiazine Synthesis Sulfamide Condensation

Ethyl 2,5-Dimethyl-1,1-Dioxo-2H-1lambda6,2,6-Thiadiazine-4-Carboxylate: Optimal Research and Industrial Application Scenarios


Antiviral Drug Discovery: HBV Capsid-Targeted Screening Library Component

Based on the molecular docking evidence demonstrating that 1,2,6-thiadiazine-1,1-dioxide-4-carboxylate congeners bind HBV capsid proteins with binding energies ranging from −14.30 to −17.05 kcal/mol , ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a rational choice for inclusion in targeted antiviral screening libraries. Its simplified 2,5-dimethyl substitution pattern offers a synthetically accessible starting point for hit-to-lead optimization, allowing systematic exploration of N2 and C5 substituent effects on antiviral potency and selectivity.

Medicinal Chemistry Building Block for Parallel Synthesis of Thiadiazine-Based Compound Arrays

The ethyl ester functionality provides a stable, protected form of the carboxylic acid that can be selectively deprotected and coupled to diverse amines, alcohols, or heterocycles . This compound is well-suited for combinatorial library synthesis, where the 2,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazine core serves as a constant scaffold, and the C4 position is diversified via amide coupling or ester exchange. The established synthetic route (sulfamide-diketone condensation, ~68% yield benchmark) [1] supports procurement of multi-gram quantities for library production.

Process Chemistry Development: Scalable Thiadiazine 1,1-Dioxide Manufacturing

The acid-catalyzed sulfamide-diketone condensation methodology described in US3223703 provides a directly transferable route for pilot-scale synthesis of this compound. Procurement for process development enables optimization of reaction parameters (solvent, catalyst, temperature) to improve yield above the 68.7% benchmark, assessment of impurity profiles, and establishment of quality control specifications (HPLC purity, residual solvents, elemental analysis) suitable for GMP intermediate production.

Reference Standard for Analytical Method Development and Quality Control

As a well-defined, crystalline heterocyclic compound with established synthetic provenance, ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can serve as a reference standard for HPLC method development, mass spectrometry calibration, and NMR spectroscopy validation in laboratories working with thiadiazine 1,1-dioxide chemical series. Its molecular weight (232.26 g/mol) and characteristic spectroscopic features make it suitable for use as a system suitability standard.

Application
Selection Property
Validation Focus
HBV capsid-targeted screening library synthesis
Regioisomeric 2,5-dimethyl-4-carboxylate scaffold
HBV capsid binding assay validation
Thiadiazine-based compound library synthesis
Ethyl ester as protected carboxylate handle
Amide coupling / ester exchange diversification
Process chemistry scale-up development
Established sulfamide-diketone condensation route
Yield optimization and impurity profiling
Analytical reference standard for thiadiazine series
Well-characterized crystalline compound
HPLC purity, MS calibration, NMR system suitability
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